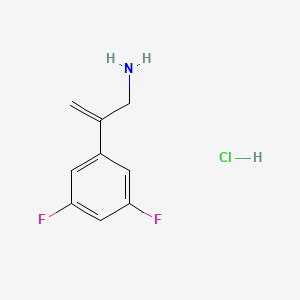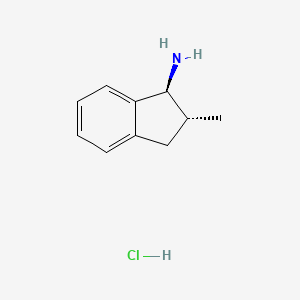
(1S,2R)-1-amino-2-methylindane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-amino-2-methylindane hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of indane, a bicyclic hydrocarbon, and contains an amino group and a methyl group attached to the indane structure. The compound’s chiral centers at positions 1 and 2 give rise to its specific stereochemistry, making it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-amino-2-methylindane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indane, which undergoes a series of reactions to introduce the amino and methyl groups.
Methylation: The methyl group is introduced via alkylation, using reagents like methyl iodide or methyl bromide under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-amino-2-methylindane hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles, and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-amino-2-methylindane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-amino-2-methylindane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-(+)-Ephedrine Hydrochloride: A structurally similar compound with similar stereochemistry, used as a stimulant and bronchodilator.
(1S,2R)-2-Fluorocyclopropanamine Hydrochloride: Another chiral compound with similar functional groups but different core structure.
(1S,2R)-2-(Aminomethyl)cyclopentanol: A compound with similar amino and methyl groups but different ring structure.
Uniqueness
(1S,2R)-1-amino-2-methylindane hydrochloride is unique due to its specific indane core structure and chiral centers, which confer distinct stereochemical properties and biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C10H14ClN |
|---|---|
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
(1S,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-8-4-2-3-5-9(8)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m1./s1 |
InChI-Schlüssel |
VOUOYFBPJNPFMX-QJVKKXMWSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC=CC=C2[C@H]1N.Cl |
Kanonische SMILES |
CC1CC2=CC=CC=C2C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
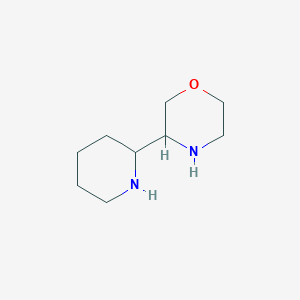
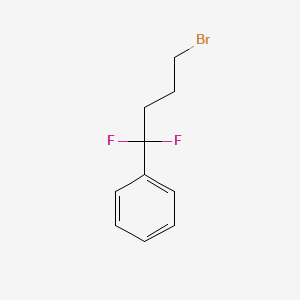
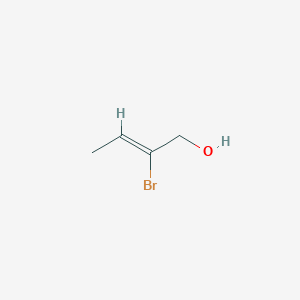
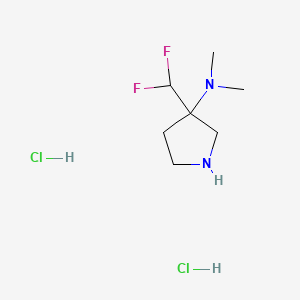
amine](/img/structure/B13513030.png)
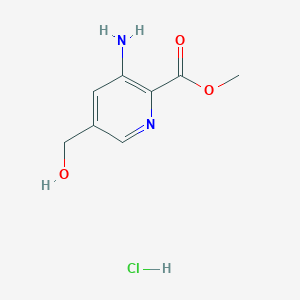
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)



